



Applications of SHMT-IN-3 in Metabolic Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, a fundamental pathway for the biosynthesis of nucleotides, amino acids, and for methylation reactions.[1][2] SHMT exists in two main isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2, both of which catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][3] This reaction is a primary source of one-carbon units essential for cell proliferation.[4] Dysregulation of SHMT activity is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1][3][5]

SHMT-IN-3, also identified as Hit 1 in high-throughput screening, is a dual inhibitor of both SHMT1 and SHMT2.[6][7] It exhibits noncompetitive inhibition with respect to serine.[6] This document provides detailed application notes and protocols for the use of **SHMT-IN-3** in metabolic research, aimed at facilitating the study of one-carbon metabolism and the development of novel therapeutics.

Quantitative Data

The primary quantitative data available for **SHMT-IN-3** is its inhibitory concentration. This value is crucial for designing experiments to probe its effects on cellular metabolism.



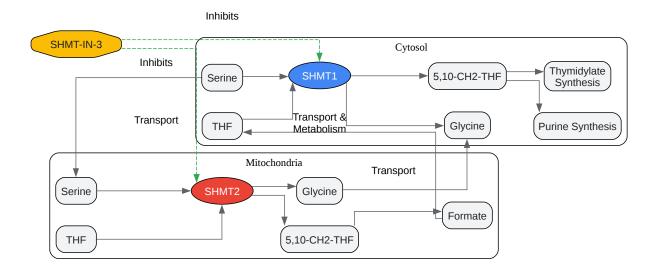
Compound	Target	IC50 (μM)	Inhibition Type
SHMT-IN-3 (Hit 1)	Human SHMT1	0.53	Noncompetitive vs. Serine

Table 1: Inhibitory activity of SHMT-IN-3 against human SHMT1.[6][7]

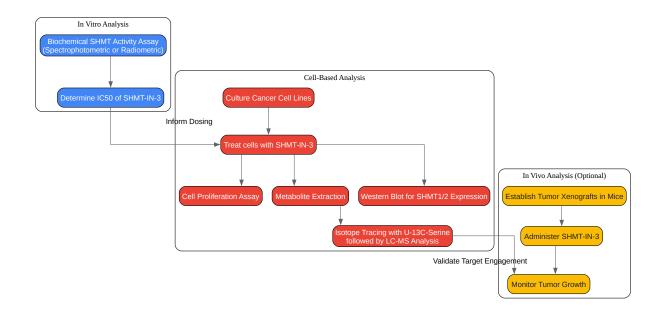
Signaling Pathways and Experimental Workflows

To understand the context in which **SHMT-IN-3** acts, it is essential to visualize the one-carbon metabolism pathway and the general workflow for characterizing SHMT inhibitors.









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